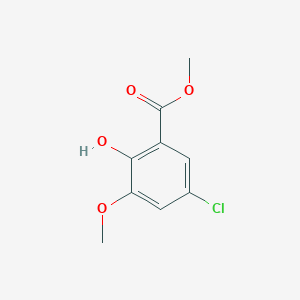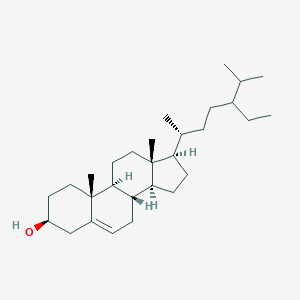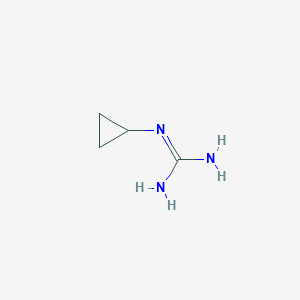
N-Cyclopropylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Cyclopropylguanidine is an organic compound . It is also known as 1-cyclopropylguanidine . The CAS number for N-Cyclopropylguanidine hydrochloride is 207974-05-8 and for N-Cyclopropylguanidine acetate is 1559064-05-9 .
Synthesis Analysis
The synthesis of guanidines, including N-Cyclopropylguanidine, has been a topic of interest in recent years . Various methods have been developed, including transition-metal-catalyzed guanidine synthesis based on classical methods, catalytic guanylation reaction of amines with carbodiimides, and tandem catalytic guanylation/cyclization reactions .Molecular Structure Analysis
The molecular formula for N-Cyclopropylguanidine hydrochloride is C4H9N3.ClH and for N-Cyclopropylguanidine acetate is C4H9N3.C2H4O2 . The molecular weight for the hydrochloride form is 135.6 and for the acetate form is 159.19 .Physical And Chemical Properties Analysis
N-Cyclopropylguanidine is a solid at room temperature . . More detailed physical and chemical properties are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen
I have conducted a search on N-Cyclopropylguanidine and its applications in scientific research. However, the information available is quite general and does not provide a detailed analysis of unique applications as you requested.
Organocatalysis
Guanidines, including N-Cyclopropylguanidine, are known for their properties as superbases and have been used in organocatalysis to facilitate various chemical reactions .
Biological Activities
Compounds containing guanidine systems have been studied for their diverse biological activities, which could imply potential research applications for N-Cyclopropylguanidine in this field .
Safety and Hazards
Wirkmechanismus
Target of Action
N-Cyclopropylguanidine primarily targets the Monomeric Sarcosine Oxidase (MSOX) . MSOX is a fundamental member of a family of flavoenzymes that catalyze the oxidation of sarcosine (N-methylglycine) and other secondary amines .
Mode of Action
N-Cyclopropylguanidine interacts with its target, MSOX, through a polar mechanism . A single electron transfer (SET) process was suggested on the basis of studies with N-cyclopropylguanidine . The first rate-limiting step is the binding of N-cyclopropylguanidine to the flavin ring, which simultaneously proceeds with the ring-opening of the N-cyclopropylguanidine cyclopropyl group . This reaction step corresponds to the nucleophilic attack of the cyclopropyl group (C3 atom) to the flavin ring (C4a atom) .
Biochemical Pathways
The biochemical pathway affected by N-Cyclopropylguanidine involves the oxidation of sarcosine and other secondary amines . The compound plays a role in the conversion of a CN single bond of the substrates into a double bond . After hydrolysis of the CN double bond species (Schiff bases), the release of ammonium and the cleavage of the amines generate primary and secondary amines .
Result of Action
The molecular and cellular effects of N-Cyclopropylguanidine’s action involve the formation of an imine state . This state accumulates during the oxidation of N-Cyclopropylguanidine in MSOX . The conformation of N-Cyclopropylguanidine was found to be crucial for reactions following the formation of the N-Cyclopropylguanidine adduct .
Eigenschaften
IUPAC Name |
2-cyclopropylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3/c5-4(6)7-3-1-2-3/h3H,1-2H2,(H4,5,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTUUEWDUBHMBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397850 |
Source


|
| Record name | N-Cyclopropylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropylguanidine | |
CAS RN |
168627-33-6 |
Source


|
| Record name | N-Cyclopropylguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





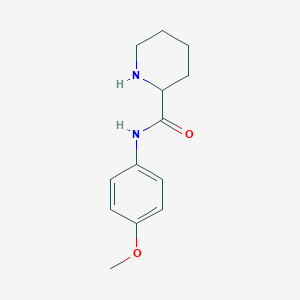

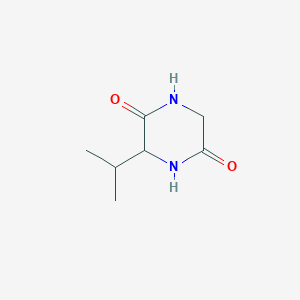

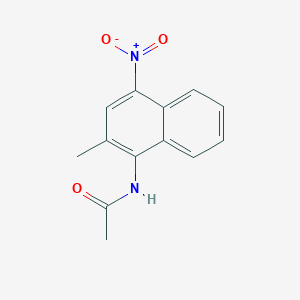

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)
